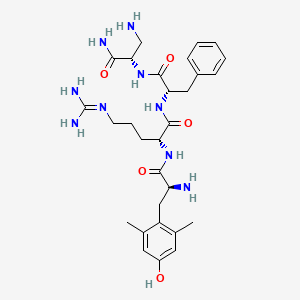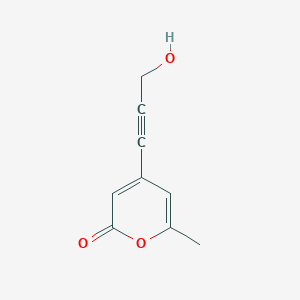![molecular formula C13H10ClN3 B15168312 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile CAS No. 872706-14-4](/img/structure/B15168312.png)
5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a chlorophenyl group, a methylamino group, and a carbonitrile group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable pyrrole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) further enhances the quality of the final product.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学的研究の応用
5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile: The parent compound with unique structural features.
4-(Methylamino)benzoyl chloride: A related compound with a similar methylamino group but different overall structure.
(4-Chlorophenyl)phenylmethylamine: Another related compound with a chlorophenyl group but different functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
872706-14-4 |
|---|---|
分子式 |
C13H10ClN3 |
分子量 |
243.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-(methyliminomethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10ClN3/c1-16-8-12-6-10(7-15)13(17-12)9-2-4-11(14)5-3-9/h2-6,8,17H,1H3 |
InChIキー |
QJOICVOWSRPKFT-UHFFFAOYSA-N |
正規SMILES |
CN=CC1=CC(=C(N1)C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)




![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)

